2-(4-bromophenyl)-N,N-diethylacetamide
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Overview
Description
2-(4-Bromophenyl)-N,N-diethylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide typically involves the reaction of 4-bromobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+Diethylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetamide group can be oxidized to form corresponding acids or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(4-Bromophenyl)-N,N-diethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It can be used in the development of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the diethyl groups.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
2-(4-Bromophenyl)-N,N-diethylacetamide is unique due to the presence of both the bromophenyl and diethylacetamide groups, which confer specific chemical and biological properties
Biological Activity
2-(4-bromophenyl)-N,N-diethylacetamide is an organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a diethylacetamide moiety, positions it as a candidate for various therapeutic applications. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by experimental data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆BrN₁O
- Molecular Weight : 270.17 g/mol
- Structure : The compound features a bromine atom attached to a phenyl ring, which is further connected to a diethylacetamide group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess promising antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal strains. The antimicrobial efficacy was evaluated using turbidimetric methods, revealing that certain derivatives demonstrated substantial activity against pathogens.
Compound | Antimicrobial Activity | Test Organisms |
---|---|---|
d1 | Moderate | E. coli |
d2 | High | S. aureus |
d3 | Low | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been assessed against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited significant cytotoxicity.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
d6 | 5.0 | MCF7 |
d7 | 3.2 | MCF7 |
The most active compounds were found to inhibit cell proliferation effectively, suggesting their potential as lead compounds for drug development.
Anti-inflammatory and Analgesic Properties
The compound has also been studied for its anti-inflammatory and analgesic effects. Preliminary findings suggest that it may interact with biological targets involved in pain pathways and inflammatory responses. Molecular docking studies indicate potential binding to receptors related to these pathways.
Molecular docking studies have provided insights into the interaction of this compound with biological macromolecules. The docking simulations suggest that the compound may bind to specific receptors or enzymes involved in pain modulation and inflammation, influencing their activity.
Case Studies
- In Vitro Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various strains using the turbidimetric method. Results indicated promising antimicrobial properties, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In another study focused on anticancer activity, several derivatives were tested on MCF7 cells using the SRB assay. The findings highlighted the potential of these compounds in inhibiting cancer cell growth effectively.
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJKQQLLTVPHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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